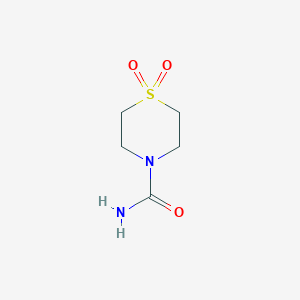
1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2243515-73-1 . It has a molecular weight of 172.13 . The IUPAC name for this compound is 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is 1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde serves as a building block in organic synthesis to create bioactive molecules. Its derivatives have shown promise as 5-HT3A receptor antagonists , which can be used to treat conditions like irritable bowel syndrome and anxiety . Additionally, these compounds have potential as allosteric inhibitors , which can modulate the activity of enzymes and receptors .
Agricultural Chemistry
In agriculture, this compound’s derivatives can be explored for their insecticidal activity . The unique structure of the pyrazole ring, when incorporated into larger molecules, may disrupt the nervous system of pests, providing a new avenue for pest control .
Materials Science
The derivatives of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde can be used to create silicon-based materials . These materials could have applications in electronics, coatings, or as sealants due to their durability and resistance to environmental factors .
Industrial Chemistry
In industrial settings, the compound can be used to synthesize Schiff base derivatives . These derivatives are valuable in the production of dyes, pigments, and as catalysts in various chemical reactions .
Chemical Synthesis
This compound is a versatile intermediate in the synthesis of heterocyclic structures . It can be used to create pyrazole fused or linked heterocyclic skeletons, which are foundational in developing new chemical entities .
Biochemistry
In biochemistry, the compound’s derivatives are studied for their antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Medical Research
1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is being investigated for its antiproliferative effects , which could be significant in the development of cancer therapeutics. Its ability to inhibit cell growth is a valuable property in the search for new anticancer drugs .
Environmental Science
The compound’s derivatives may have applications in environmental science, particularly in the development of chemical sensors . These sensors could detect pollutants or toxins in the environment, aiding in environmental monitoring and cleanup efforts .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” are not available, research into pyrazole derivatives is ongoing due to their potential biological activities . These compounds are often synthesized and tested for various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound.
Eigenschaften
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVCOKLKPRKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde | |
CAS RN |
2243515-73-1 |
Source


|
| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2920526.png)



![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)
![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)
![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)


![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-3-carboxamide](/img/structure/B2920540.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)
![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)